The compound (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid is a complex organic molecule with significant interest in pharmaceutical applications. It is known for its role as a sulfamate-substituted fructose analog and is primarily utilized in the treatment of epilepsy and migraine disorders. The compound's molecular formula is with a molecular weight of approximately 539.65 g/mol .
The synthesis of (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid typically involves multi-step organic synthesis techniques. These include:
The synthesis requires careful control of reaction conditions such as temperature and pH to maintain the integrity of sensitive functional groups throughout the process. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid can be represented as follows:
The compound features multiple stereocenters which contribute to its three-dimensional conformation critical for biological activity .
The compound may undergo various chemical reactions typical for amino acids and sulfamate derivatives:
These reactions are typically facilitated by catalysts or specific conditions (e.g., heat or pressure) to enhance yield and selectivity towards desired products .
The mechanism of action for (2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid involves modulation of neurotransmitter activity in the brain:
Studies indicate that compounds with similar structures exhibit anticonvulsant properties by stabilizing neuronal membranes and reducing excitability .
Physical property data can be obtained from databases like PubChem or NIST for precise experimental values related to melting point and boiling point .
(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid has several applications:
This compound represents a significant advancement in medicinal chemistry with potential benefits in treating neurological disorders while also serving as a model for future drug design efforts .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1